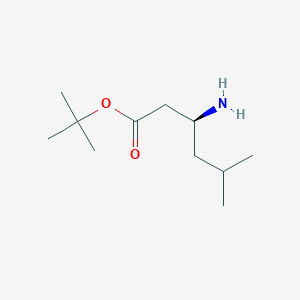

tert-butyl (3S)-3-amino-5-methylhexanoate

Vue d'ensemble

Description

tert-Butyl (3S)-3-amino-5-methylhexanoate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Classical Method: The preparation of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. For tert-butyl (3S)-3-amino-5-methylhexanoate, the starting material is (3S)-3-amino-5-methylhexanoic acid.

Flow Microreactor Systems: A more sustainable method involves the use of flow microreactor systems, which allow for the efficient and controlled introduction of the tert-butoxycarbonyl group into the amino acid.

Industrial Production Methods: Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (3S)-3-amino-5-methylhexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Amides or secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

The compound has been explored for its potential therapeutic applications, particularly in the design of peptide analogs. It has shown promise in treating various medical conditions, including:

- Neurological Disorders: Research indicates that derivatives of tert-butyl (3S)-3-amino-5-methylhexanoate can be effective in addressing conditions such as dyskinesia, anxiety disorders, and neurodegenerative diseases. A study highlighted its use in a pharmaceutical composition aimed at treating these disorders .

- Pain Management: The compound is also being investigated for its effectiveness in managing neuropathic and chronic pain. Its mechanism involves interaction with specific molecular targets, potentially acting as an inhibitor or activator depending on the target .

Synthesis of Peptide Analogues

Synthetic Routes:

this compound serves as a key intermediate in the synthesis of various peptide analogs. The classical method for its preparation involves reacting carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. More sustainable methods include using flow microreactor systems for efficient synthesis .

Case Study:

In a recent study, researchers synthesized peptide analogs utilizing this compound as a building block. This approach allowed for the creation of compounds with enhanced biological activity compared to their natural counterparts .

Biological Studies

Cell Culture Applications:

The compound has been utilized in cell biology, particularly in cell culture and transfection processes. Its ability to modify cellular environments makes it valuable for studying cellular responses to various stimuli .

Enzyme Interactions:

this compound's unique structure allows it to interact with enzymes and receptors, providing insights into enzyme kinetics and inhibition mechanisms. This interaction is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Chemical Reactions and Modifications

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation: It can be oxidized at the amino group to form nitroso or nitro derivatives.

- Reduction: Reduction processes can yield corresponding amine or alcohol derivatives.

- Substitution Reactions: The amino group can participate in acylation or alkylation reactions, leading to the formation of amides or secondary amines .

Mécanisme D'action

The mechanism of action of tert-butyl (3S)-3-amino-5-methylhexanoate involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include covalent modification of active sites or non-covalent binding to regulatory regions .

Comparaison Avec Des Composés Similaires

- tert-Butyl (3S)-3-amino-4-phenylbutanoate

- tert-Butyl (3S)-3-amino-5-methylpentanoate

Uniqueness:

- The presence of the tert-butyl ester group provides steric hindrance, which can influence the reactivity and stability of the compound.

- The specific arrangement of the amino and ester groups in tert-butyl (3S)-3-amino-5-methylhexanoate imparts unique chemical and biological properties, distinguishing it from other similar compounds .

Activité Biologique

Introduction

Tert-butyl (3S)-3-amino-5-methylhexanoate is an organic compound with significant applications in medicinal chemistry and biochemistry. This compound, characterized by its molecular formula and a molecular weight of approximately 201.31 g/mol, is known for its structural features that confer unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, often involving the reaction of amino acids with tert-butyl esters. The compound is typically synthesized under optimized conditions to ensure high yield and purity. Notably, the tert-butyl group can be removed under acidic conditions to yield derivatives with different biological properties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.31 g/mol |

| Appearance | Clear colorless to yellow liquid or solid |

| Refractive Index | 1.4300 to 1.4350 (20°C) |

| Infrared Spectrum | Conforms |

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. It has been shown to act as a substrate or inhibitor for specific enzymes involved in metabolic processes. The compound's unique stereochemistry plays a crucial role in determining its efficacy in inhibiting enzyme activity .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalytic activity.

- Metabolic Pathway Modulation: It has potential roles in modulating metabolic pathways associated with amino acid metabolism and neurotransmitter synthesis.

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Renin Inhibition: Research indicates that derivatives of this compound can serve as structural analogs for developing renin inhibitors, which are valuable in treating hypertension.

- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases where cholinesterase inhibition is beneficial .

- Antioxidant Activity: Some studies have reported that conjugates containing this compound exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress in cellular models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-5-methylhexanoic acid | Lacks tert-butyl group | Limited enzyme inhibition |

| 2-Amino-3-methylhexanoic acid | Different amino and hydroxy group positioning | Varies based on structure |

| 3-Hydroxy-2-amino-5-methylhexanoic acid | Similar structure but different functional groups | Potentially less effective |

Propriétés

IUPAC Name |

tert-butyl (3S)-3-amino-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOPVTYXLFEVGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237555 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166023-30-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.